3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid physical properties
3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid physical properties
An In-Depth Technical Guide to the Physical Properties of 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound built upon the thieno[3,2-b]pyrrole scaffold. This fused ring system is of significant interest in medicinal chemistry, serving as a core structural motif in the development of novel therapeutic agents, including enzyme inhibitors.[1][2] The strategic placement of a bromine atom and a carboxylic acid group provides versatile handles for synthetic modification and influences the molecule's physicochemical profile.
This guide offers a comprehensive analysis of the core physical and chemical properties of 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid. As a senior application scientist, the following sections synthesize predicted data, established analytical protocols, and field-proven insights to provide a robust framework for its application in research and drug development. Understanding these fundamental characteristics is paramount for predicting its behavior in biological systems, designing effective formulations, and unlocking its full potential as a synthetic building block.
Core Physicochemical Properties
The foundational properties of a compound dictate its handling, reactivity, and ultimately, its viability as a drug candidate. The data presented below combines information from chemical databases and predictive models to offer a detailed profile of the title compound.
| Property | Value / Description | Source |
| Molecular Formula | C₇H₄BrNO₂S | [3][4][5] |
| Molecular Weight | 246.08 g/mol | [3][5] |
| Appearance | Expected to be a solid at room temperature. | [5] |
| Melting Point | Not experimentally determined. The parent compound, 4H-thieno[3,2-b]pyrrole-5-carboxylic acid, has a melting point of 180 °C. The bromo-derivative is expected to have a higher melting point due to increased molecular weight and intermolecular forces. | [6] |
| Boiling Point (Predicted) | 487.4 ± 40.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 2.0 ± 0.1 g/cm³ | [3] |
| Lipophilicity (XLogP3) | 2.4 | [3][7] |
| Hydrogen Bond Donors | 2 (from NH and COOH) | [3] |
| Hydrogen Bond Acceptors | 3 (from C=O, OH, and S) | [3] |
Solubility Profile: A Critical Parameter for Bioavailability
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability.[8] Based on its predicted lipophilicity (XLogP3 of 2.4), 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is expected to exhibit poor solubility in aqueous media and higher solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound, providing a definitive measure of the maximum concentration achievable in a given solvent system.[9][10]
Objective: To determine the concentration of the compound in a saturated aqueous solution at equilibrium.
Methodology:
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Preparation: Add an excess amount of the solid compound to a series of vials containing different aqueous media (e.g., purified water, phosphate-buffered saline (PBS) at pH 7.4, and buffers at pH 1.2 and 6.8 to simulate gastric and intestinal conditions).[9][10] The visible presence of undissolved solid is crucial.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (typically 25 °C or 37 °C). Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[9]
-
Separation: After incubation, separate the undissolved solid from the solution. This is typically achieved by centrifuging the samples at high speed and then filtering the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF).[9][11]
-
Quantification: Dilute the clear, filtered supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) method.
-
Analysis: The measured concentration represents the equilibrium solubility of the compound under the tested conditions. The experiment should be performed in triplicate for statistical validity.[10]
Caption: Workflow for Equilibrium Solubility Determination.
Acidity Constant (pKa): Ionization and In Vivo Behavior
The carboxylic acid moiety makes 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid an acidic compound. The pKa is the pH at which the compound exists in a 50:50 ratio of its ionized (carboxylate) and non-ionized (carboxylic acid) forms. This value is critical as it influences solubility, membrane permeability, and receptor binding. While an experimental value is not available, the pKa of heterocyclic carboxylic acids can be determined accurately using potentiometric titration.[12][13][14]
Experimental Protocol: pKa Determination by Potentiometric Titration
This method involves monitoring the pH of a solution of the compound as a standardized base is added incrementally. The resulting titration curve allows for the precise determination of the pKa.[15]
Objective: To determine the acid dissociation constant (pKa) of the compound.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent system, often a mixture of water and a co-solvent like methanol or DMSO to ensure initial solubility.
-
Titration Setup: Place the solution in a temperature-controlled vessel and use a calibrated pH electrode to monitor the pH continuously.
-
Titrant Addition: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette or automated titrator.
-
Data Recording: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. Derivative plots (e.g., d(pH)/dV) can be used to accurately identify the equivalence point.
Caption: Key Reactivity Pathways of the Title Compound.
Conclusion
3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a well-defined chemical entity with a rich potential for application in drug discovery and materials science. Its key physical properties—moderate lipophilicity, acidic nature, and solid-state form—are defining characteristics for its handling and formulation. The presence of both a reactive bromine atom and a versatile carboxylic acid group makes it an exceptionally useful building block for library synthesis and lead optimization campaigns. The experimental protocols detailed in this guide provide a clear and authoritative framework for researchers to thoroughly characterize this compound and its future derivatives, ensuring scientific integrity and accelerating the development pipeline.
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